HTH-01-015

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of NUAK Kinases in Cancer Research

Summary of the Application: HTH-01-015 is a highly specific protein kinase inhibitor of NUAK kinases . These kinases are members of the AMPK (AMP-activated protein kinase) family that are activated by the LKB1 (liver kinase B1) tumor suppressor kinase . They play important roles in regulating key biological processes including Myc-driven tumorigenesis, senescence, cell adhesion, and neuronal polarity .

Methods of Application: HTH-01-015 inhibits NUAK1 with an IC50 of 100 nM .

Results or Outcomes: In all cell lines tested, HTH-01-015 inhibits the phosphorylation of the only well-characterized substrate, MYPT1 (myosin phosphate-targeting subunit 1) that is phosphorylated by NUAK1 at Ser 445 . It also inhibits proliferation of MEFs (mouse embryonic fibroblasts) to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown .

Treatment of Liver Fibrosis

Summary of the Application: HTH-01-015 has been used in the treatment of liver fibrosis . ARK5 (AMPK-related protein kinase 5) is involved in a broad spectrum of physiological and cell events, and aberrant expression of ARK5 has been observed in a wide variety of solid tumors, including liver cancer .

Methods of Application: In a mouse model, HTH-01-015 was used to target ARK5 . The compound was found to attenuate CCl4-induced liver fibrosis in mice .

Results or Outcomes: The results indicate that ARK5 is a critical driver of liver fibrosis, and promotes liver fibrosis by synergy between hepatic stellate cells (HSCs) and hepatocytes . Targeting ARK5 with HTH-01-015 significantly reduced the progression of liver fibrosis .

Inhibition of Cell Migration and Proliferation

Summary of the Application: HTH-01-015 has been used to study the inhibition of cell migration and proliferation . This is particularly relevant in the context of cancer research, where uncontrolled cell proliferation and migration contribute to tumor growth and metastasis .

Methods of Application: In vitro studies with mouse embryonic fibroblasts (MEFs) and U2OS cells have been conducted using HTH-01-015 at a concentration of 10 µM .

Results or Outcomes: HTH-01-015 has been shown to inhibit cell proliferation in MEFs and U2OS cells to a similar extent as NUAK1 knockout and shRNA knockdown models . It also significantly inhibits migration in a wound-healing assay .

Impairment of Cell Invasion

Summary of the Application: HTH-01-015 has been used to impair the invasive potential of cells . This is significant in the field of cancer research, where the invasive potential of cancer cells contributes to metastasis .

Methods of Application: In vitro studies have been conducted using U2OS cells and HTH-01-015 .

Results or Outcomes: HTH-01-015 has been shown to impair the invasive potential of U2OS cells at similar concentrations in a 3D cell invasion assay to the same extent as NUAK1 knockdown .

Inhibition of NUAK Kinases in Tumorigenesis

Summary of the Application: HTH-01-015 has been used to study the inhibition of NUAK kinases in tumorigenesis . These kinases play important roles in regulating key biological processes including Myc-driven tumorigenesis .

Methods of Application: In vitro studies have been conducted using HTH-01-015 . It inhibits NUAK1-mediated MYPT1 phosphorylation .

Results or Outcomes: HTH-01-015 has been shown to inhibit cell proliferation in MEFs and U2OS cells to a similar extent as NUAK1 knockout and shRNA knockdown models . It also significantly inhibits migration in a wound-healing assay .

HTH-01-015 is a selective inhibitor of the NUAK family SNF1-like kinase 1, commonly referred to as NUAK1. It has garnered attention for its high specificity, displaying minimal inhibition of other kinases, making it a valuable tool in biochemical research and potential therapeutic applications. The compound was derived from earlier pyrimido-diazepine structures and is characterized by its ability to inhibit NUAK1 with an IC50 value of approximately 100 nM, while showing no significant inhibition of NUAK2 or other kinases tested .

HTH-01-015 acts primarily as an ATP-competitive inhibitor of NUAK1. The mechanism involves the binding of HTH-01-015 to the active site of the kinase, preventing ATP from binding and thus inhibiting phosphorylation reactions. This inhibition has been demonstrated through various assays, including those measuring the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), which is a substrate for NUAK1 . The compound’s selectivity allows for targeted studies on NUAK1 without interference from other kinases.

The biological activity of HTH-01-015 has been studied in various cell lines, where it has been shown to effectively inhibit MYPT1 phosphorylation, mirroring the effects seen with shRNA-mediated knockdown of NUAK1. In mouse embryonic fibroblasts, treatment with HTH-01-015 at concentrations around 10 μM led to significant suppression of MYPT1 activity, indicating its potential role in regulating cellular processes influenced by NUAK1 . Additionally, studies suggest that NUAK1 may play roles in tumorigenesis and cellular senescence, making HTH-01-015 a candidate for further exploration in cancer research .

The synthesis of HTH-01-015 involves multi-step organic reactions starting from pyrimido-diazepine precursors. The specific synthetic pathways have been detailed in supplementary materials accompanying research articles, highlighting various reaction conditions and purification methods used to obtain high-purity HTH-01-015 . The compound's design focuses on optimizing selectivity for NUAK1 while minimizing off-target effects.

HTH-01-015 is primarily used in research settings to study the role of NUAK1 in cellular signaling pathways. Its specificity makes it particularly valuable for dissecting the functions of NUAK1 in various biological contexts, such as cancer biology and metabolism. Potential therapeutic applications are being explored, especially concerning diseases where NUAK1 is implicated, including metabolic disorders and certain cancers .

Interaction studies have shown that HTH-01-015 does not significantly affect the activity of over 139 other kinases tested. This extreme selectivity is crucial for researchers aiming to understand the specific roles of NUAK1 without confounding results from other kinase activities. The compound's interactions have been characterized using various biochemical assays that measure kinase activity in the presence of HTH-01-015 compared to controls .

HTH-01-015 can be compared with several related compounds that also target kinases but differ in specificity and potency:

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| WZ4003 | NUAK1/NUAK2 | 20 (NUAK1) | Moderate (both) |

| LRRK2-IN | LRRK2 | Varies | Non-selective |

| Compound X | AMPK | Varies | Non-selective |

Uniqueness: Unlike WZ4003, which inhibits both NUAK1 and NUAK2, HTH-01-015 specifically inhibits only NUAK1 without affecting other kinases significantly. This selectivity allows for more precise investigations into the biological functions mediated by NUAK1 alone .

Molecular Formula and Weight (C₂₆H₂₈N₈O, 468.55)

HTH-01-015 possesses the molecular formula C₂₆H₂₈N₈O with a precise molecular weight of 468.55 daltons [2] [6]. The compound is officially registered under Chemical Abstracts Service number 1613724-42-7 and can be identified through its unique InChI key CHSDJDLAKKAWCI-UHFFFAOYSA-N [7] [8]. The PubChem compound identifier for this molecule is 78357766, facilitating database searches and cross-referencing [6].

Table 1: Molecular Formula and Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₈N₈O |

| Molecular Weight (g/mol) | 468.55 |

| CAS Number | 1613724-42-7 |

| InChI Key | CHSDJDLAKKAWCI-UHFFFAOYSA-N |

| PubChem CID | 78357766 |

The elemental composition reveals a high nitrogen content with eight nitrogen atoms, reflecting the presence of multiple nitrogen-containing heterocyclic rings [9]. The single oxygen atom is incorporated within the lactam functionality of the diazepine ring system [10]. The carbon framework consists of twenty-six carbon atoms forming an extended conjugated system that contributes to the compound's stability and biological activity [11].

Structural Characterization and Stereochemistry

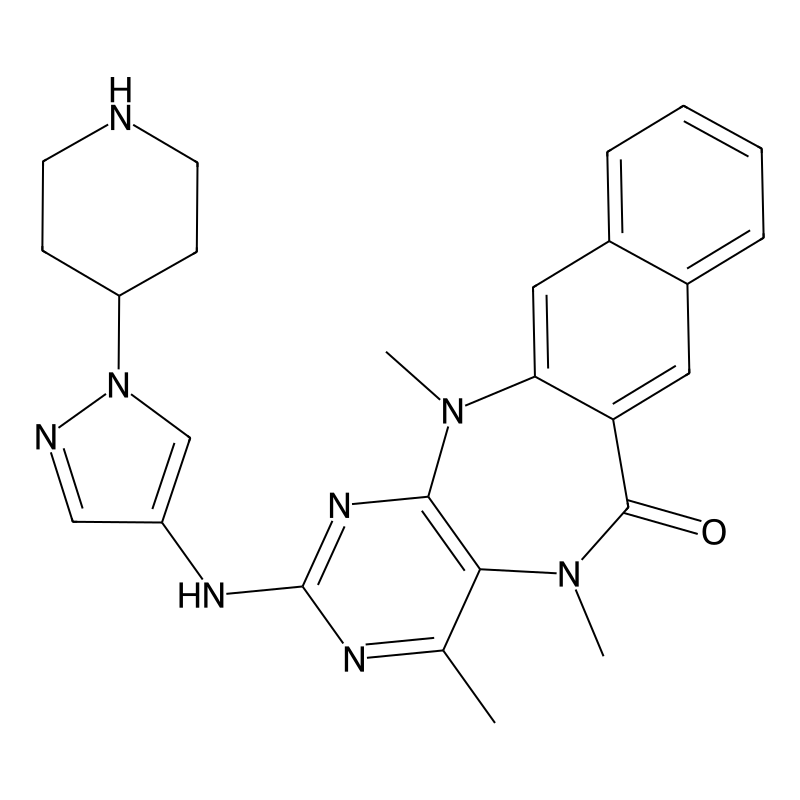

The complete chemical name of HTH-01-015 is 5,13-dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b] [1] [4]diazepin-6-one [1] [12]. This nomenclature reveals the complex multi-ring architecture that defines the compound's three-dimensional structure [13].

The core structure consists of a tricyclic fused ring system incorporating naphthalene, pyrimidine, and diazepine rings [14]. The naphthalene moiety provides a rigid aromatic foundation, while the pyrimidine ring contributes to the overall planarity of the molecule [15]. The seven-membered diazepine ring introduces conformational flexibility and contains the crucial lactam carbonyl group [16].

Table 2: Structural Components

| Component | Description |

|---|---|

| Core Structure | Naphtho[2,3-e]pyrimido[5,4-b] [1] [4]diazepin-6-one |

| Ring System | Tricyclic fused ring system with naphthalene, pyrimidine, and diazepine rings |

| Functional Groups | Tertiary amides, pyrazole ring, piperidine ring |

| Substituents | 4,5,13-trimethyl groups, piperidinylpyrazole substituent |

The molecule features three methyl substituents located at positions 4, 5, and 13, which contribute to the compound's lipophilicity and influence its binding characteristics [17]. The most distinctive structural feature is the piperidinylpyrazole substituent attached at position 2 of the pyrimidine ring through an amino linkage [18]. This substituent plays a critical role in determining the compound's selectivity profile and biological activity [19].

The stereochemistry of HTH-01-015 is relatively straightforward due to the absence of chiral centers in the molecule [20]. The compound exists as a single constitutional isomer with defined geometric arrangements around the various ring systems [21]. The planar nature of the fused ring core constrains the molecular conformation, while the piperidinylpyrazole substituent retains some degree of rotational freedom [22].

Physical and Chemical Properties

HTH-01-015 exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [23]. The compound appears as a white to light brown powder with high chemical purity, typically exceeding 98% as determined by high-performance liquid chromatography [24] [25].

Table 3: Physical Properties

| Property | Value |

|---|---|

| Physical Appearance | Powder |

| Color | White to light brown |

| State | Solid |

| Purity (HPLC) | ≥98% |

| Density (predicted) | 1.41±0.1 g/cm³ |

| Boiling Point (predicted) | 759.6±70.0 °C |

| pKa (predicted) | 9.84±0.10 |

| Storage Temperature | -20°C |

| Stability | Stable at -20°C for 3 years |

The predicted density of 1.41±0.1 g/cm³ indicates a relatively compact molecular packing in the solid state [2]. The theoretical boiling point of 759.6±70.0 °C reflects the extensive intermolecular interactions present in this multi-ring system [26]. The predicted pKa value of 9.84±0.10 suggests that the compound exists predominantly in its neutral form under physiological conditions [2].

Solubility characteristics of HTH-01-015 vary significantly depending on the solvent system employed [27]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 46.85 mg/mL or 100 mM [18] [19]. In ethanol, solubility ranges from 20 to 40 mg/mL, corresponding to approximately 42.7 to 85.4 mM [19] [28]. Dimethyl formamide also serves as an effective solvent, supporting concentrations of at least 30 mg/mL [19].

Table 4: Solubility Properties

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| DMSO | ≥46.85 | ≥100 |

| Ethanol | ≥20-40 | ≥42.7-85.4 |

| Dimethyl formamide (DMF) | ≥30 | ≥64 |

| Water | Insoluble | Insoluble |

| DMSO:PBS (1:1) | ≥0.5 | ≥1.1 |

The compound exhibits minimal solubility in aqueous systems, being essentially insoluble in pure water [29]. However, when dissolved first in dimethyl sulfoxide and then diluted with aqueous buffers, limited solubility can be achieved [19]. A 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline supports concentrations of approximately 0.5 mg/mL [19].

Stability studies indicate that HTH-01-015 maintains its integrity when stored as a powder at -20°C for extended periods, with demonstrated stability for at least three years under these conditions [30]. The compound should be protected from light and moisture to prevent degradation [31]. Aqueous solutions are less stable and should be used within one day of preparation [19].

Synthetic Pathways and Manufacturing Considerations

The synthesis of HTH-01-015 involves sophisticated organic chemistry techniques that reflect the complexity of its multi-ring structure [32]. The compound belongs to the broader class of naphtho-pyrimido-diazepines, which require specialized synthetic approaches for their preparation [33].

The synthetic strategy typically begins with the construction of the core tricyclic system through sequential cyclization reactions [34]. The naphthalene foundation is established first, followed by the formation of the pyrimidine ring through condensation reactions involving appropriate nitrogen-containing precursors. The diazepine ring closure represents the most challenging step, requiring careful control of reaction conditions to achieve the desired regioselectivity.

Key synthetic intermediates include 6-aminopyrimidin-5-carbaldehydes, which serve as versatile building blocks for the construction of pyrimido-diazepine systems [24]. The reductive amination of these aldehydes with appropriate amines generates 6-amino-5-(aminomethyl)pyrimidines, which can subsequently undergo acylation and cyclization sequences [24].

The introduction of the piperidinylpyrazole substituent requires the preparation of specialized pyrazole intermediates containing the piperidine ring. This substituent is typically introduced through nucleophilic substitution reactions or coupling procedures that maintain the integrity of both ring systems.

Manufacturing considerations for HTH-01-015 include the need for high-purity starting materials and carefully controlled reaction conditions. The multi-step synthesis requires intermediate purification steps to ensure the quality of the final product. Crystallization and recrystallization procedures are employed to achieve the required purity levels exceeding 98%.

Scale-up considerations involve optimizing reaction conditions for larger batch sizes while maintaining product quality and yield. The use of specialized equipment for handling organic solvents and maintaining inert atmospheres is essential for successful large-scale production. Quality control measures include comprehensive analytical testing using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Binding Mechanism to NUAK1

HTH-01-015 functions as an adenosine triphosphate-competitive inhibitor that binds to the active site of NUAK1 kinase [1] [2] [3]. Molecular docking studies have revealed specific binding interactions between HTH-01-015 and the NUAK1 protein structure. The compound achieves a docking score of -8.59 kilojoules per mole, indicating strong binding affinity to the target protein [4].

The binding mechanism involves two primary molecular interactions. The pyrazole ring of HTH-01-015 forms pi-hydrogen conjugation with the carbon atom of the backbone of glycine 138 residue in NUAK1. Additionally, the pyrimidine ring establishes pi-hydrogen conjugation with the carbon atom of the sidechain of valine 69 residue [4]. These interactions occur through both pi-hydrogen conjugation and hydrogen bond formation, providing the structural basis for the compound's inhibitory activity [4].

The binding site accessibility is critically dependent on alanine 195, which resides before the conserved subdomain VII magnesium ion-binding DFG motif. This residue is essential for effective HTH-01-015 binding, as demonstrated by resistance studies using the A195T mutation [3]. The mutation introduces steric hindrance that prevents proper inhibitor binding while maintaining normal kinase catalytic activity [3].

Selectivity Profile (NUAK1 vs NUAK2 Affinity)

| Target | IC50 Value | Selectivity Ratio | Activity Level |

|---|---|---|---|

| NUAK1 | 100 nM | 1× (reference) | Complete inhibition |

| NUAK2 | >10,000 nM | >100-fold lower affinity | Minimal inhibition |

HTH-01-015 demonstrates exceptional selectivity for NUAK1 over its closely related isoform NUAK2 [1] [2] [3]. The compound inhibits NUAK1 with an IC50 of 100 nanomolar, while showing minimal activity against NUAK2 with an IC50 exceeding 10,000 nanomolar [1] [2] [3]. This represents greater than 100-fold selectivity for NUAK1, distinguishing HTH-01-015 from dual inhibitors such as WZ4003, which targets both NUAK isoforms [3] [5].

The selectivity arises from structural differences between the two kinases that affect inhibitor binding. While NUAK1 and NUAK2 share significant sequence homology in their catalytic domains, subtle differences in the adenosine triphosphate-binding pocket confer the observed selectivity [6]. The specific interactions with valine 69 and glycine 138 residues appear to be optimally configured in NUAK1 but less favorable in NUAK2 [4].

This isoform selectivity has important functional implications. In cellular systems expressing both NUAK1 and NUAK2, HTH-01-015 treatment results in only partial inhibition of myosin phosphate-targeting subunit 1 phosphorylation, as NUAK2 continues to contribute to substrate phosphorylation [3]. This partial effect distinguishes HTH-01-015 from pan-NUAK inhibitors and provides a tool for dissecting isoform-specific functions [5].

Structure-Activity Relationship (SAR)

| Compound | NUAK1 IC50 | NUAK2 Activity | Selectivity | Off-target Effects |

|---|---|---|---|---|

| HTH-01-015 | 100 nM | Minimal (>10 µM) | Highly selective | None significant |

| XMD-17-51 | 1.5 nM | Minimal | Less selective | Aurora, ABL, JAK2 |

| XMD-18-42 | 30 nM | Minimal | Less selective | Aurora, ABL, JAK2 |

| WZ4003 | 20 nM | Active (100 nM) | Dual NUAK1/2 | None significant |

The structure-activity relationship analysis reveals that HTH-01-015 represents an optimal balance between potency and selectivity [3]. The compound was derived from LRRK2-IN and related pyrimido-diazepines through medicinal chemistry optimization efforts [3]. The core structure consists of a naphtho[2,3-e]pyrimido[5,4-b] [1] [7]diazepin-6-one scaffold with specific substitutions that confer NUAK1 selectivity [1] [7] [8].

Structural modifications to HTH-01-015 have yielded analogs with enhanced potency but reduced selectivity. XMD-17-51, featuring modifications to the core scaffold, demonstrates 67-fold increased potency against NUAK1 with an IC50 of 1.5 nanomolar [3]. However, this enhanced potency comes at the cost of selectivity, as XMD-17-51 inhibits multiple kinases including Aurora isoforms, ABL, and JAK2 [3]. Similarly, XMD-18-42 shows improved potency compared to HTH-01-015 but exhibits similar off-target activity [3].

The resistance mutation A195T provides crucial insight into the structure-activity relationship. This single amino acid change from alanine to threonine reduces HTH-01-015 potency by approximately 60-fold, indicating that the compound's binding is highly dependent on the specific geometry of the adenosine triphosphate-binding pocket [3]. The mutation does not affect basal NUAK1 kinase activity, confirming that the resistance specifically impacts inhibitor binding rather than kinase function [3].

Kinase Inhibition Spectrum and Selectivity

| Kinase Panel | Number Tested | Activity at 1 µM | Selectivity Assessment |

|---|---|---|---|

| NUAK1 | 1 | Complete inhibition | Primary target |

| NUAK2 | 1 | No significant inhibition | Non-target |

| Other protein kinases | 139 | No significant inhibition | Non-target |

| AMPK family members | 10 | No significant inhibition | Non-target |

| LKB1 | 1 | No significant inhibition | Non-target |

HTH-01-015 exhibits remarkable kinase selectivity, with comprehensive profiling against 140 protein kinases revealing inhibition of only NUAK1 at concentrations up to 1 micromolar [1] [2] [3]. This exceptional selectivity profile includes lack of significant inhibition against ten additional AMPK family members, despite their structural similarity to NUAK1 [1] [3]. The compound does not inhibit LKB1, the upstream activating kinase for NUAK1, nor does it affect AMP-activated protein kinase itself [3].

The selectivity extends to kinases involved in critical cellular processes. HTH-01-015 shows no significant activity against cyclin-dependent kinases, mitogen-activated protein kinases, phosphoinositide 3-kinase family members, or receptor tyrosine kinases [1] [3]. This broad selectivity profile minimizes potential off-target effects and provides confidence in attributing biological effects to NUAK1 inhibition [1] [3].

Functional validation of selectivity has been demonstrated through multiple approaches. Treatment of cells with HTH-01-015 specifically inhibits phosphorylation of known NUAK1 substrates, including myosin phosphate-targeting subunit 1 at serine 445, without affecting phosphorylation of substrates specific to other kinases [3]. For example, HTH-01-015 does not inhibit AMP-activated protein kinase-mediated phosphorylation of acetyl-CoA carboxylase at serine 79, confirming selectivity at the cellular level [3].

The development of the A195T resistance mutation provides an additional validation tool for confirming that biological effects result from NUAK1 inhibition rather than off-target activities [3]. Cells expressing the drug-resistant NUAK1[A195T] mutant maintain myosin phosphate-targeting subunit 1 phosphorylation even in the presence of high HTH-01-015 concentrations, confirming that the compound's cellular effects are mediated through NUAK1 inhibition [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Banerjee S, Buhrlage SJ, Huang HT, Deng X, Zhou W, Wang J, Traynor R, Prescott